molecular formula C16H12ClN3O B2659777 4-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 263257-75-6

4-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B2659777
CAS No.: 263257-75-6
M. Wt: 297.74
InChI Key: NXPDUXLFHOMBAB-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, belonging to a class of compounds featuring a pyrazole core linked to a benzamide group. Compounds with this structural motif are frequently investigated for their potential to interact with various biological targets. Pyrazole-benzamide derivatives have demonstrated promising pharmacological activities in scientific studies. Research on closely related analogs has shown that such structures can exhibit potent antibacterial effects, particularly against resistant strains like New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria . Other structural analogs have been explored as anticonvulsant agents, showing activity in models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with their mechanism potentially involving binding to the GABA-A receptor . Furthermore, similar derivatives have been synthesized and evaluated as cell cycle inhibitors, inducing G2/M phase arrest and exhibiting anticancer properties in vitro . The presence of both the pyrazole and benzamide pharmacophores in a single molecule makes this compound a valuable scaffold for developing novel therapeutic agents and biochemical probes. Researchers can utilize this compound for screening in various biological assays, exploring its mechanism of action, and as a key intermediate in the synthesis of more complex molecules for hit-to-lead optimization campaigns. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-5-1-12(2-6-13)16(21)19-14-7-3-11(4-8-14)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPDUXLFHOMBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions. Common reagents include hydrazine hydrate and ethyl acetoacetate.

    Substitution reactions: The pyrazole ring can be further functionalized by introducing various substituents at different positions

    Coupling reactions: The final step involves coupling the pyrazole derivative with a benzamide moiety. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For efficient and scalable production.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent. The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development.

    Agriculture: Pyrazole derivatives are known for their insecticidal and herbicidal properties. This compound can be explored for its potential use in pest control and crop protection.

    Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Benzamide and Phenyl Rings

The following compounds highlight structural modifications and their implications:

Compound Name Key Substituents Synthesis Yield Melting Point Application/Notes
4-Chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (Target) 4-Cl on benzamide; 1H-pyrazol-3-yl on phenyl Not reported Not reported Central scaffold for drug discovery; potential kinase inhibitor or agrochemical lead.
4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (Compound 72) tert-Butyl on benzamide; 4-methoxyphenyl on pyrazole Not reported Not reported Increased lipophilicity due to tert-butyl; methoxy may enhance metabolic stability.
4-Chloro-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)benzamide (PB3) Benzoimidazole replaces pyrazole; 4-Cl on benzamide 65% 184°C Higher melting point suggests enhanced crystallinity; potential anticancer activity.
2,6-Difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide 2,6-Difluoro on benzamide; CF₃ and hydroxy on phenyl Not reported Not reported Fluorine atoms improve binding affinity and pharmacokinetics; antimicrobial candidate.
Tebufenpyrad (4-chloro-N-((4-(tert-butyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide) Branched alkyl chains; tert-butyl on phenyl Not reported Not reported Agrochemical (acaricide); hydrophobic interactions critical for pest targeting.
4-Chloro-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)benzamide (17a) Dihydroimidazole replaces pyrazole Not reported Not reported Altered basicity; potential modulator of imidazole receptors.
2.3. Structure-Activity Relationship (SAR) Trends
  • Electron-Withdrawing Groups (EWGs) : The 4-Cl substituent on the benzamide enhances stability and participates in halogen bonding with biological targets. Fluorine substitutions (e.g., 2,6-difluoro in ) further improve metabolic resistance and target affinity.
  • Heterocycle Replacements : Replacing pyrazole with benzoimidazole (PB3) or dihydroimidazole (17a) alters π-π stacking and hydrogen-bonding capabilities, impacting target selectivity.

Biological Activity

4-Chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a 4-chloro substituent on a benzamide moiety linked to a 1H-pyrazole ring. This unique structural arrangement contributes to its pharmacological properties. The molecular formula is C_{13}H_{11ClN_2O with a molecular weight of approximately 248.69 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate that the compound exhibits potent activity against breast cancer (MCF7) and other malignancies.

Antiparasitic Activity

The compound has also shown promising results in inhibiting enzymes associated with parasitic infections, particularly against Leishmania species. The mechanism involves targeting specific enzymes critical for the survival of the parasite, thereby presenting a potential therapeutic avenue for treating leishmaniasis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound binds to enzyme active sites, inhibiting their function and disrupting metabolic pathways in target organisms.
  • Cell Cycle Arrest : By affecting key regulatory proteins involved in cell proliferation, it can induce cell cycle arrest in cancer cells.

Study on Antitumor Activity

In a recent study, derivatives of pyrazole were synthesized and screened for their cytotoxicity against multiple cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited significant inhibition of tumor growth, supporting its potential as an anticancer agent .

Antileishmanial Effects

Another study focused on the antileishmanial effects of this compound, demonstrating its efficacy in inhibiting the growth of Leishmania parasites through targeted enzyme inhibition.

Q & A

Q. What are the common synthetic routes for 4-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as amide coupling between 4-chlorobenzoyl chloride and 4-(1H-pyrazol-3-yl)aniline derivatives. Key steps include:
  • Temperature control : Maintain 0–5°C during exothermic coupling reactions to minimize side products .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) prevents hydrolysis .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) isolates the product. Yield optimization requires stoichiometric precision (±5% molar ratio) and post-reaction quenching with ice-water .

Q. Which analytical techniques are critical for characterizing this compound, and how do they confirm structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., aromatic protons at δ 7.2–8.5 ppm, amide carbonyl at δ ~165 ppm) and confirms regiochemistry .
  • Fourier Transform Infrared (FTIR) : Detects C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) in the benzamide moiety .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 338.0825 for C₁₆H₁₂ClN₃O) .

Q. What are the primary research applications of this compound in medicinal chemistry and material science?

  • Methodological Answer :
  • Medicinal Chemistry : Acts as a kinase inhibitor scaffold due to its pyrazole-benzamide structure. Used in structure-activity relationship (SAR) studies to optimize binding to ATP-binding pockets .
  • Material Science : Explored for coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺) to design luminescent materials or catalysts .
  • Agrochemicals : Modifications to the pyrazole ring enhance herbicidal activity by targeting plant-specific enzymes .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be integrated into the study of this compound's reactivity or biological interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electron density maps to identify reactive sites (e.g., pyrazole N-atoms for metal coordination) .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to prioritize targets (e.g., EGFR kinase) using AutoDock Vina. Adjust torsional angles in the benzamide linker to improve binding affinity .
  • Reaction Path Search : Quantum chemical calculations (Gaussian 16) model transition states for amide bond formation, guiding experimental condition optimization .

Q. What strategies resolve contradictions in spectroscopic data or bioactivity results across different studies?

  • Methodological Answer :
  • Cross-validation : Combine NMR, FTIR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguous peaks .
  • Bioassay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate assays in triplicate under standardized conditions (pH 7.4, 37°C) .
  • Impurity profiling : LC-MS identifies trace by-products (e.g., hydrolyzed benzamide) that may skew bioactivity data .

Q. How does modifying substituents on the benzamide or pyrazole rings affect the compound's physicochemical properties and bioactivity?

  • Methodological Answer :
  • Electron-withdrawing groups (Cl, NO₂) : Enhance metabolic stability but reduce solubility (logP increases by ~0.5 units per Cl substituent) .
  • Pyrazole N-alkylation : Improves membrane permeability (e.g., methyl groups increase cLogP by 0.3) but may sterically hinder target binding .
  • SAR Studies : Systematic substitution at the 4-position of the benzamide ring (e.g., -OCH₃, -CF₃) correlates with IC₅₀ shifts in kinase inhibition assays .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodological Answer :
  • Reactor Design : Use continuous-flow systems to control exotherms and reduce batch variability .
  • Chiral Resolution : Employ chiral stationary phases (CSPs) in preparative HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, ensuring intermediates remain below 5% impurity thresholds .

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